Synthesis Yield vs. N-Boc-Propargylamine
The direct protection of 2-methylbut-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O) affords the target compound in approximately 92% yield [1]. In contrast, the synthesis of the less sterically hindered analog, N-Boc-propargylamine, via analogous A3 coupling methods frequently results in yields between 78% and 88% [2]. This yield differential is attributable to the gem-dimethyl substitution, which enhances the nucleophilicity of the amine or stabilizes the transition state, leading to more efficient protection.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | N-Boc-propargylamine: 78-88% |
| Quantified Difference | 4-14 percentage points higher yield |
| Conditions | Direct Boc protection of 2-methylbut-3-yn-2-amine vs. A3 coupling synthesis of N-Boc-propargylamine |
Why This Matters
Higher synthesis yield translates to reduced raw material costs and waste in process-scale applications, directly impacting procurement value.
- [1] Chem960. Synthesis routes of N-(1,1-dimethyl-2-propyn-1-yl)carbamic acid 1,1-dimethylethyl ester (CAS 113486-06-9). Accessed 2025. View Source
- [2] ACS Publications. Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis. J. Org. Chem. 2019, 84, 2, 1064-1072. View Source
